molecular formula C35H33NP2 B118699 (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine CAS No. 156517-64-5

(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine

Cat. No. B118699
M. Wt: 529.6 g/mol
InChI Key: GYKMEKRMASHMIH-PXLJZGITSA-N
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Description

“(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine” is a heterocyclic organic compound . It has a molecular weight of 439.47 and a molecular formula of C28H27NP2 . This compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine” is complex, with a pyrrolidine ring at its core . The pyrrolidine ring adapts a twisted envelope conformation . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Catalysis and Ligand Synthesis

  • This compound has been involved in the synthesis and separation of diastereomeric mixtures used in enantioselective catalysis. For example, it has been employed in the preparation of [P(R,S),3R,4R,P′-(R,S)]-3,4-Bis(phenylphosphino)pyrrolidin and its N-Benzyl derivative as diastereomeric mixtures (Nagel & Rieger, 1988).

Material Science

  • In material science, derivatives of this compound have been used in the development of novel polyimides. These polyimides exhibit outstanding thermal stability, flame retardancy, and good mechanical properties, making them useful in a variety of applications (Chen, Liu, Tang, & Sheng, 2020).

Organic Synthesis

  • It has been a crucial part of synthesizing various organic compounds, such as 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are azasugars active as enzymatic inhibitors (Lombardo, Fabbroni, & Trombini, 2001).

Catalytic Applications

  • The compound has been used in the preparation of rhodium complexes for asymmetric catalysis, such as the hydrogenation of α-(Acylamino)acrylic acid derivatives, demonstrating its utility in producing optically active compounds (Nagel, Kinzel, Andrade, & Prescher, 1986).

Chiral Organogels

  • It also serves as the basis for stable gels in both polar and apolar solvents, leading to the formation of chiral supramolecular structures and fibers (Cicchi et al., 2010).

Anticancer Research

  • Derivatives of this compound have been used in the synthesis of cycloplatinated(II) complexes, showing potential as potent anticancer agents with higher cytotoxicity than cisplatin against various cancer cell lines (Shahsavari et al., 2020).

Enantioselective Reactions

  • It has been instrumental in the development of chiral metal complexes for enantioselective reactions, such as the hydrogenation of itaconic acid derivatives (Inoguchi, Morimoto, & Achiwa, 1989).

Safety And Hazards

The safety data sheet (SDS) for “(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine” provides information on its hazards, handling and storage, and first-aid measures . For detailed safety information, it’s recommended to refer to the SDS of the compound.

properties

IUPAC Name

[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMEKRMASHMIH-PXLJZGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447896
Record name (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine

CAS RN

156517-64-5
Record name (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SC Sha - 2015 - search.proquest.com
This dissertation describes two methods to functionalization of weakly acidic C (sp 3)-H bonds, allylic substitution and arylation, with success on both Pd or Ni as catalyst. The first two …
Number of citations: 4 search.proquest.com
J Zhang - 2014
Number of citations: 3

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